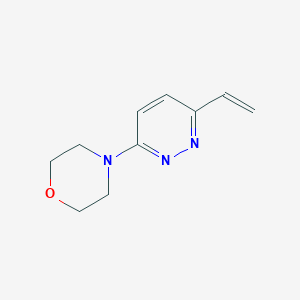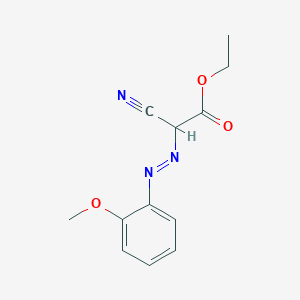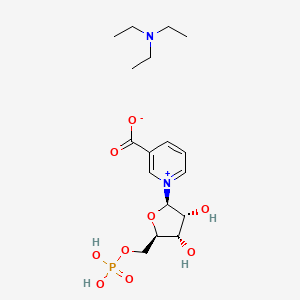
4-(6-Vinylpyridazin-3-yl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(6-Vinylpyridazin-3-yl)morpholine is a heterocyclic compound that features a morpholine ring attached to a vinyl-substituted pyridazine
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(6-Vinylpyridazin-3-yl)morpholine typically involves the reaction of 6-vinylpyridazine with morpholine under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where the vinyl group of the pyridazine is activated and subsequently reacts with morpholine. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures.
化学反応の分析
Types of Reactions: 4-(6-Vinylpyridazin-3-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The pyridazine ring can be reduced under hydrogenation conditions to form dihydropyridazine derivatives.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for epoxidation.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas are commonly used for hydrogenation.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted morpholine derivatives.
科学的研究の応用
4-(6-Vinylpyridazin-3-yl)morpholine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It can be used in the design of bioactive molecules for drug discovery.
Industry: Used in the synthesis of materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 4-(6-Vinylpyridazin-3-yl)morpholine is largely dependent on its interaction with biological targets. The vinyl group allows for covalent bonding with nucleophilic sites on proteins, potentially inhibiting their function. The morpholine ring can interact with various receptors and enzymes, modulating their activity. The pyridazine ring can participate in hydrogen bonding and π-π interactions, further influencing its biological activity.
類似化合物との比較
- 4-(6-Vinylpyridazin-3-yl)piperidine
- 4-(6-Vinylpyridazin-3-yl)pyrrolidine
- 4-(6-Vinylpyridazin-3-yl)thiomorpholine
Comparison: 4-(6-Vinylpyridazin-3-yl)morpholine is unique due to the presence of the morpholine ring, which imparts specific electronic and steric properties. Compared to its analogs, it may exhibit different reactivity and biological activity due to the oxygen atom in the morpholine ring, which can participate in hydrogen bonding and other interactions.
特性
分子式 |
C10H13N3O |
|---|---|
分子量 |
191.23 g/mol |
IUPAC名 |
4-(6-ethenylpyridazin-3-yl)morpholine |
InChI |
InChI=1S/C10H13N3O/c1-2-9-3-4-10(12-11-9)13-5-7-14-8-6-13/h2-4H,1,5-8H2 |
InChIキー |
WPNBFUMMHPQZMZ-UHFFFAOYSA-N |
正規SMILES |
C=CC1=NN=C(C=C1)N2CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[Bis(2,4,6-trimethylphenyl)phosphino]-N-[(8alpha,9S)-6'-methoxycinchonan-9-yl]benzamide](/img/structure/B14009594.png)

![4-Methylpentanoic acid, 2-[3-(t-butoxycarbonylamino)pyrrolidin-2-on-1-yl]-](/img/structure/B14009606.png)
![6-Ethynyltetrahydro-3-[(4-methylphenyl)sulfonyl]-2H-1,3-oxazin-2-one](/img/structure/B14009617.png)
![N-[[4-(3-chlorophenyl)piperazin-1-yl]-(2,4,5-trichlorophenoxy)phosphinothioyl]methanamine](/img/structure/B14009621.png)

![2-[(6-amino-7H-purin-8-yl)sulfanyl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14009634.png)
![1-[2-(Dimethylamino)ethylamino]-2-hydroxy-4-methylthioxanthen-9-one](/img/structure/B14009637.png)
![Benzofuro[2,3-g]isoquinoline](/img/structure/B14009642.png)


![3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-5-nitro-1,3-dihydro-2H-indol-2-one](/img/structure/B14009651.png)

![N-[(1-Ethyl-2-oxo-indol-3-ylidene)amino]quinoline-2-carbothioamide](/img/structure/B14009666.png)
